molecular formula C11H10N2O3 B8578717 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde

2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde

Cat. No.: B8578717
M. Wt: 218.21 g/mol
InChI Key: VDYYYRSDKMFHTD-UHFFFAOYSA-N
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Description

2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a naphthyridine core with a methoxy group at the 7-position and an acetaldehyde group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Naphthyridine Core: Starting from a suitable precursor, such as 2-aminonicotinic acid, cyclization reactions can be employed to form the naphthyridine core.

    Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formylation: The acetaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetic acid.

    Reduction: Formation of (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethanol.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,5-naphthyridine: Lacks the methoxy and acetaldehyde groups, but shares the naphthyridine core.

    7-methoxy-1,5-naphthyridine: Lacks the oxo and acetaldehyde groups, but has the methoxy group at the 7-position.

    1,5-naphthyridine-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.

Uniqueness

2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde is unique due to the combination of its methoxy, oxo, and acetaldehyde groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde

InChI

InChI=1S/C11H10N2O3/c1-16-8-6-10-9(12-7-8)2-3-11(15)13(10)4-5-14/h2-3,5-7H,4H2,1H3

InChI Key

VDYYYRSDKMFHTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=O)N2CC=O)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.11 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one, 6.0 mL of an 80% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at 60 to 70° C. for 1 hour. Thereto was added 4.0 mL of an 80% aqueous trifluoroacetic acid solution, and the mixture was stirred at 60 to 70° C. for 1 hour. The reaction mixture was cooled to room temperature, and the solvent was distilled off under reduced pressure. The resultant residue was charged with ethyl acetate and water and adjusted to pH 7.0 with a 1 mol/L aqueous sodium hydroxide solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined and the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.11 g of (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde as a light brown foam.
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one
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0.11 g
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Synthesis routes and methods II

Procedure details

To 184 mL of 80% trifluoroacetic acid, 4.60 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one was dissolved, and the resultant solution was stirred at room temperature for 11 hours and at 60° C. for 3.5 hours. The reaction mixture was charged with chloroform and alkalified with a 10% aqueous sodium hydroxide solution under cooling with ice. The organic layer was separated, and washed with an aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde as a yellow solid.
Quantity
184 mL
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reactant
Reaction Step One
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one
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4.6 g
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Synthesis routes and methods III

Procedure details

7-(Methoxy)-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one (5.046 g, 23.361 mmol) was dissolved in 1,4-dioxane (100 mL) and water (100 mL). Sodium periodate (12.49 g, 58.402 mmol) was added, followed by osmium tetroxide (5 mL of 4% aqueous solution). The mixture stirred at rt for 1 h, water (200 ml) was added the mixture was stirred for a further 1 h. The reaction was concentrated to about 300 ml and extracted with 20% MeOH/DCM (3×400 ml). The organic extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give [7-(methoxy)-2-oxo-1,5-naphthyridin-1(2H)-yl]acetaldehyde (as the methyl hemiacetal) as a yellow solid (3.807 g, 75%).
Quantity
5.046 g
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reactant
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100 mL
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solvent
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12.49 g
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reactant
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100 mL
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5 mL
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200 mL
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